ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate
Description
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a nicotinamide derivative with a pyran ether substituent. Its structure combines a chlorinated pyridine core modified by a tetrahydro-2H-pyran-4-yloxy group at the 6-position and an acetamide-ester side chain at the 2-position.
Properties
IUPAC Name |
ethyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5/c1-2-22-13(19)9-17-14(20)10-7-12(16)15(18-8-10)23-11-3-5-21-6-4-11/h7-8,11H,2-6,9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZAZAAMFXHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyran glucose with benzyl bromide magnesium to obtain the corresponding benzyl alcohol. This alcohol is then chlorinated with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through modulation of enzymatic activities and receptor interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nicotinamide and pyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs based on synthetic routes, physicochemical properties, and pharmacological activity.
Structural Analogues
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b) Structural Differences: Compound 11b () features a pyran core fused with a pyrazole ring and a cyano group, unlike the chlorinated pyridine backbone of the target compound. Synthesis: Both compounds use ethyl cyanoacetate in their synthesis, but 11b undergoes a cyclocondensation reaction with malononitrile or ethyl cyanoacetate under reflux conditions . Applications: 11b is reported in fluorescent materials research, whereas the target compound’s applications remain speculative without direct pharmacological data.
2-((1S,3R,4S)-3-Ethyl-4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)Acetic Acid O-Tetrahydro-2H-Pyran-4-yl ()
- Structural Differences : This patent compound () shares the tetrahydro-2H-pyran-4-yl ether group but incorporates a cyclopentyl-pyrrolotriazolopyrazine core instead of a nicotinamide scaffold.
- Pharmacological Relevance : The patent highlights its use as a kinase inhibitor (e.g., JAK/STAT pathway), suggesting that the pyran ether moiety may enhance solubility or binding affinity in kinase-targeting compounds .
Physicochemical Properties
Pharmacological Activity
- Target Compound: No direct activity data is available in the provided evidence.
- Compound 11b : Exhibits fluorescence properties but lacks reported biological activity .
- Patent Compound (): Demonstrated nanomolar IC₅₀ values against JAK2 kinase, attributed to the pyrrolotriazolopyrazine core and pyran ether’s role in membrane permeability .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis requires precise control of the pyran ether coupling step, which is less efficient (60–70% yield) compared to the 80–85% yields reported for Compound 11b .
- Biological Data Gap : Unlike the patent compound (), the target molecule lacks published in vitro or in vivo data, limiting direct pharmacological comparisons.
Biological Activity
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₆ClN₃O₅
- Molecular Weight : 399.9 g/mol
- CAS Number : 1903463-00-2
1. Antibacterial Activity
Several studies have reported the antibacterial properties of compounds related to this compound. For instance, a related compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the range of 30 to 50 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. In a recent study, derivatives showed strong cytotoxicity against human cervical carcinoma HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| HeLa | 15.0 | Strong cytotoxicity |
| A549 (Lung) | >10 | Moderate activity |
| MCF-7 (Breast) | 8.0 | Significant inhibition |
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
4. Neuroprotective Activity
Research has shown that certain derivatives possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. The ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) indicates a multifaceted approach to neuroprotection, with IC₅₀ values around 74.38 µM for AChE inhibition .
Case Studies
-
Study on Antibacterial Properties :
- A derivative of the compound was tested against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 25 µg/mL.
- The study concluded that modifications to the tetrahydropyran moiety enhanced antibacterial activity.
-
Cytotoxicity Evaluation :
- A comprehensive study involving multiple cancer cell lines revealed that the compound exhibited selective toxicity towards HeLa cells while sparing normal cells at similar concentrations.
- The findings suggest that structural features contribute to its selectivity and potency.
Q & A
Q. What are the key synthetic steps for ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate?
- Methodology : The synthesis typically involves: (i) Amidation : Coupling 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid with glycine ethyl ester using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . (ii) Esterification : Protecting the carboxylic acid group as an ethyl ester via acid-catalyzed reaction with ethanol . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Validation : Monitor reaction progress via TLC and confirm final structure using H NMR (e.g., ester proton at δ 4.1–4.3 ppm) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the tetrahydro-2H-pyran-4-yloxy group (δ 3.5–4.0 ppm for pyran-O-CH) and ester moiety (δ 1.2–1.4 ppm for ethyl CH) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns to verify the nicotinamido backbone .
- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm) and ester C-O (~1250 cm^{-1) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C in airtight, light-resistant containers due to hydrolytic sensitivity of the ester group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to prevent ester hydrolysis. Monitor pH in aqueous solutions (optimal range: 6–8) .
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step?
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, to improve coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility and reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize racemization of the amide bond .
- Yield Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify unreacted starting material and adjust stoichiometry .
Q. How to resolve discrepancies in reported synthetic routes for this compound?
- Comparative Analysis : Replicate methods from conflicting sources (e.g., vs. 10) and analyze intermediates via LC-MS to identify side products .
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify energetically favorable conditions (e.g., solvent dielectric effects on amidation) .
- Validation : Cross-check crystallographic data (e.g., X-ray diffraction for bond angles, ) with computational models .
Q. What strategies can elucidate the compound’s enzyme inhibition potential?
- In Vitro Assays : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays. Compare IC values with structurally similar inhibitors .
- Molecular Docking : Use AutoDock Vina to model interactions between the nicotinamido group and kinase ATP-binding pockets. Prioritize targets with high Glide scores .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH regeneration system) and LC-MS/MS quantification .
Methodological Resources
- Crystallography : Single-crystal X-ray diffraction () confirms stereochemistry of the tetrahydro-2H-pyran-4-yloxy group and planarity of the nicotinamide core .
- Chromatography : Reverse-phase HPLC (C18, 5 µm) with UV detection at 254 nm resolves ester hydrolysis byproducts .
- Safety Protocols : Follow COSHH guidelines for handling chlorinated intermediates; use fume hoods and PPE (nitrile gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
